N-(6-(benzyloxy)pyrimidin-4-yl)-2-naphthamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Researchers seeking a pre-organized kinase inhibitor scaffold face the challenge of sourcing compounds with confirmed class-level biological relevance. N-(6-(benzyloxy)pyrimidin-4-yl)-2-naphthamide addresses this gap as a synthetic intermediate combining a 6-benzyloxypyrimidine core (a PD-1/PD-L1 pharmacophore) with a 2-naphthamide moiety (structurally analogous to VEGFR-2 inhibitor compound 14c, enzymatic IC₅₀ = 1.5 nM). - Scaffold validated for kinase ATP-binding pocket targeting and protein-protein interaction modulation. - Benzyloxy group serves as a cleavable synthetic handle for focused library diversification. - Lead-like physicochemical profile (MW 355.4, XLogP3 4.4, 1 HBD) suitable for scaffold-hopping campaigns.

Molecular Formula C22H17N3O2
Molecular Weight 355.397
CAS No. 1421531-75-0
Cat. No. B2772267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-(benzyloxy)pyrimidin-4-yl)-2-naphthamide
CAS1421531-75-0
Molecular FormulaC22H17N3O2
Molecular Weight355.397
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC=NC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C22H17N3O2/c26-22(19-11-10-17-8-4-5-9-18(17)12-19)25-20-13-21(24-15-23-20)27-14-16-6-2-1-3-7-16/h1-13,15H,14H2,(H,23,24,25,26)
InChIKeyVOSBDQGUIHKKKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-(Benzyloxy)pyrimidin-4-yl)-2-naphthamide: Chemical Identity & Scaffold Class


N-(6-(Benzyloxy)pyrimidin-4-yl)-2-naphthamide (CAS 1421531-75-0) is a synthetic small molecule (C₂₂H₁₇N₃O₂, MW 355.4 g/mol) that belongs to the class of 2-naphthamide-substituted pyrimidines [1]. Its structure features a 6-benzyloxypyrimidine core linked via an amide bond to a naphthalene-2-carboxylic acid moiety. The 6-benzyloxypyrimidine scaffold is a recognized pharmacophore in kinase inhibitor design, while the naphthamide fragment appears in several bioactive series targeting VEGFR-2 and IP receptors [2][3]. This compound serves primarily as a chemical building block and research intermediate for medicinal chemistry programs focused on kinase inhibition and protein–protein interaction modulation.

Building Block Medicinal chemistry intermediate for kinase inhibitor and PPI modulator design
Scaffold 6-Benzyloxypyrimidine core, a recognized kinase pharmacophore
Moiety 2-Naphthamide substituent for potential π–π stacking in ATP-binding pockets

N-(6-(Benzyloxy)pyrimidin-4-yl)-2-naphthamide: Substitution Limitations


N-(6-(Benzyloxy)pyrimidin-4-yl)-2-naphthamide occupies a specific position in chemical space that prevents simple substitution with closely related analogs. The combination of a 6-benzyloxypyrimidine core with a 2-naphthamide substituent generates a unique hydrogen-bonding pattern and lipophilic surface distinct from compounds bearing 4-benzyloxy, 4-amino, or 2-naphthamide-variant substitutions [1]. Within the broader class of 2-naphthamide pyrimidines, even minor structural changes—such as replacing the benzyloxy group with an aniline or altering the naphthamide regiochemistry—can lead to profound shifts in kinase selectivity profiles, as demonstrated in the VEGFR-2 inhibitor series [2]. Furthermore, 6-benzyloxypyrimidine derivatives have been explicitly claimed as PD-1/PD-L1 inhibitors in patent literature, indicating targeted biological relevance that cannot be assumed for structurally similar but untested analogs [3]. Importantly, the compound's current evidence profile is limited; procurement decisions must weigh the specific scaffold identity and known class-level activity against the absence of published compound-specific biological data.

Core modification may shift kinase selectivity
Replacing 6-benzyloxy with aniline or 4-benzyloxy can alter hinge-binding interactions reported for the naphthamide series.
Reduced aromatic surface in phenyl analogs
Phenylacetamide analogs lack the naphthalene π–π stacking capacity observed in VEGFR-2 naphthamide inhibitors.
Regioisomer directs different biological space
4-Benzyloxy derivatives are predominantly associated with HIV RT inhibition, not PD-1/PD-L1 or kinase targets.

N-(6-(Benzyloxy)pyrimidin-4-yl)-2-naphthamide: Differentiation Evidence


Lipophilicity & Hydrogen-Bonding vs. Core Scaffolds

The compound exhibits an XLogP3 of 4.4, reflecting the lipophilic contribution of both the benzyloxy and naphthamide moieties, compared with an XLogP3 of approximately 1.8 for the simpler 6-(benzyloxy)pyrimidin-4-amine core scaffold (CAS 60722-75-0) [1][2]. The target compound has 1 hydrogen bond donor and 4 hydrogen bond acceptors, versus 2 donors and 4 acceptors for the 4-amine analog, resulting in a reduced HBD count that may favor membrane permeability in cell-based assays [1]. Additionally, the compound possesses 5 rotatable bonds and a topological polar surface area (TPSA) consistent with oral bioavailability potential, differentiating it from more polar in-class alternatives. These properties position the compound as a moderately lipophilic scaffold intermediate suitable for further derivatization in kinase-targeted medicinal chemistry programs.

Lipophilicity & HBD
Reported
ΔXLogP3 ≈ +2.6
HBD: 1 (target) vs 2 (core scaffold)
May support improved passive membrane permeability in cell-based assays
Computed values (PubChem); comparator estimated from 6-(benzyloxy)pyrimidin-4-amine
Medicinal Chemistry Physicochemical Profiling Lead Optimization

2-Naphthamide vs. Phenylacetamide Substituent Comparison

A directly comparable analog, N-(6-(benzyloxy)pyrimidin-4-yl)-2-phenylacetamide (CAS not listed; MW 319.4 g/mol), replaces the naphthalene ring with a phenyl group, reducing the aromatic surface area from a bicyclic naphthalene (10 π-electrons) to a monocyclic phenyl ring (6 π-electrons) . This structural difference alters both the molecular shape (extended planar geometry of naphthalene vs. compact phenyl) and the potential for π–π stacking interactions with kinase hinge regions. The naphthamide series has been explicitly associated with VEGFR-2 inhibitory potency, with compound 14c (bearing a naphthamide motif) achieving IC₅₀ values of 1.5 nM (enzymatic) and 0.9 nM (cellular HUVEC proliferation), while analogous phenyl-substituted compounds in the same series showed reduced potency, underscoring the functional significance of the naphthalene moiety [1]. Although no direct head-to-head kinase inhibition data exist for the target compound vs. the phenylacetamide analog, the class-level SAR suggests that the 2-naphthamide group is a critical determinant of target binding affinity.

Aromatic Substituent
Class-level
TargetNaphthalene-2-carboxamide
10 π-e⁻, extended planar
ComparatorPhenylacetamide analog
6 π-e⁻, reduced surface
Supports kinase hinge π-stacking inferred from VEGFR-2 naphthamide SAR
Class-level inference; target compound VEGFR-2 data not available
Structure–Activity Relationship Fragment-Based Design Kinase Inhibitor Chemistry

6-Benzyloxy vs. 4-Benzyloxy: PD-1/PD-L1 Pharmacophore

Patent EP 3707135 A1 explicitly claims 2-(benzyloxy)pyrimidine derivatives as inhibitors of PD-1/PD-L1 activation, highlighting the critical role of the benzyloxy substituent at the pyrimidine 2-position (equivalent to the 6-position in the target compound's numbering) [1]. The patent discloses compounds with nanomolar-range PD-1/PD-L1 inhibitory activity, establishing the 6-benzyloxypyrimidine scaffold as a privileged structure for immune checkpoint modulation. In contrast, 4-benzyloxypyrimidine derivatives, which lack the equivalent substitution pattern, are predominantly associated with different biological targets (e.g., HIV reverse transcriptase inhibition in DABO series compounds) [2]. The target compound, bearing the 6-benzyloxy regioisomer, thus aligns with the PD-1/PD-L1 inhibitor pharmacophore rather than alternative target classes. While compound-specific PD-1/PD-L1 IC₅₀ data are not publicly available for CAS 1421531-75-0, the regiospecificity of the patent claims provides a structural rationale for preferential selection over 4-benzyloxy or non-benzyloxy analogs in immuno-oncology research programs.

Benzyloxy Regiochemistry
Class-level
Target6-Benzyloxypyrimidine
Aligns with PD-1/PD-L1 pharmacophore
Comparator4-Benzyloxypyrimidine
Linked to HIV RT inhibition
Regiochemistry directs toward PD-1/PD-L1 target space per patent claims
Patent EP 3707135 A1; compound-specific PD-1/PD-L1 IC₅₀ not reported
Immuno-Oncology PD-1/PD-L1 Inhibition Patent Analysis

Molecular Complexity and Synthetic Tractability Comparison

N-(6-(Benzyloxy)pyrimidin-4-yl)-2-naphthamide possesses 5 rotatable bonds, a molecular weight of 355.4 g/mol, and a topological polar surface area (TPSA) of approximately 69 Ų (estimated from fragment-based calculation), placing it in a favorable property space for further chemical elaboration [1]. Compared with the simpler naphthalene-2-carboxamide parent (MW 171.2 g/mol, 0 rotatable bonds), the target compound offers an additional vector for functionalization at the pyrimidine ring while maintaining physicochemical properties within lead-like boundaries. In contrast, more elaborated analogs such as NVP-BAW2881 (MW 424.4 g/mol) or DW10075 (MW > 500 g/mol) have progressed to advanced biological profiling (VEGFR-2 IC₅₀ = 4 nM and multi-kinase selectivity profiling, respectively), demonstrating that the naphthamide-pyrimidine scaffold class is capable of delivering drug-like candidates . The target compound occupies an intermediate position: more complex than the simple carboxamide building block but with greater synthetic tractability than fully elaborated clinical candidates, making it suitable as a late-stage diversification intermediate.

Complexity Profile
Reported
MW 355.4 g/mol
5 rotatable bonds
TPSA ~69 Ų
Intermediate complexity balancing synthetic tractability and lead-like properties
Computed properties (PubChem); positioned between simple building block and elaborated candidates
Synthetic Chemistry Building Block Selection Lead Generation

N-(6-(Benzyloxy)pyrimidin-4-yl)-2-naphthamide: Recommended Applications


Kinase Inhibitor Library Diversification

The compound's 2-naphthamide motif, combined with the 6-benzyloxypyrimidine core, provides a pre-organized scaffold for targeting kinase ATP-binding pockets. The extended naphthalene surface is structurally analogous to the naphthamide group in VEGFR-2 inhibitor compound 14c (enzymatic IC₅₀ = 1.5 nM, cellular IC₅₀ = 0.9 nM), supporting its use as a diversification point for generating focused kinase inhibitor libraries [1]. Procurement is justified when the research objective requires a scaffold with demonstrated class-level kinase engagement potential and a synthetic handle (benzyloxy group) amenable to further substitution.

PD-1/PD-L1 Inhibitor Pharmacophore Exploration

Patent EP 3707135 A1 establishes 2-(benzyloxy)pyrimidines as a privileged scaffold for PD-1/PD-L1 inhibition [1]. The target compound's 6-benzyloxy regioisomer aligns with this pharmacophore definition. Procurement is appropriate for research groups conducting PD-1/PD-L1 small-molecule inhibitor screening campaigns or structure–activity relationship expansion around the benzyloxypyrimidine core. Users should note that compound-specific PD-1/PD-L1 inhibitory data are not publicly available, and biological confirmation is required.

Scaffold-Hopping & Physicochemical Optimization

With an XLogP3 of 4.4, MW of 355.4 g/mol, and 1 hydrogen bond donor, the compound occupies favorable lead-like chemical space distinct from more polar pyrimidine analogs (e.g., 6-(benzyloxy)pyrimidin-4-amine, XLogP3 ≈ 1.8) [1]. This makes it a suitable starting point for scaffold-hopping exercises aimed at modulating lipophilicity–potency trade-offs in intracellular kinase targets. The benzyloxy group can be cleaved to reveal a hydroxyl handle for further derivatization, enabling systematic exploration of the structure–property relationship landscape.

Reference Standard and Analytical Method Development

The compound's well-defined structure (InChIKey: VOSBDQGUIHKKKO-UHFFFAOYSA-N), moderate molecular weight, and availability from multiple chemical suppliers make it suitable as a reference standard for LC-MS method development, purity assay calibration, and analytical benchmarking in medicinal chemistry workflows [1]. Its distinct UV chromophore (naphthalene absorbance) facilitates detection in HPLC-UV systems.

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Diversification
Naphthamide-benzyloxy scaffold with class-level VEGFR-2 kinase engagement precedent
Kinase selectivity profiling and hinge-binding confirmation
PD-1/PD-L1 Pharmacophore Exploration
6-Benzyloxy regioisomer aligned with patent-defined PD-1/PD-L1 inhibitor pharmacophore
PD-1/PD-L1 inhibitory activity verification in biochemical assays
Scaffold-Hopping & Physicochemical Optimization
Moderate lipophilicity, low HBD count, and synthetic handle for property tuning
Structure–property relationship modulation and lead-likeness assessment
Reference Standard & Analytical Method Development
Well-defined structure with distinct naphthalene UV chromophore
LC-MS/UV method reproducibility, purity calibration, and retention time benchmarking
Quote Request

Request a Quote for N-(6-(benzyloxy)pyrimidin-4-yl)-2-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.